2-(1,1-Difluoroethoxy)-1,1,1-trifluoroethane

Descripción

Systematic IUPAC Nomenclature and Structural Representation

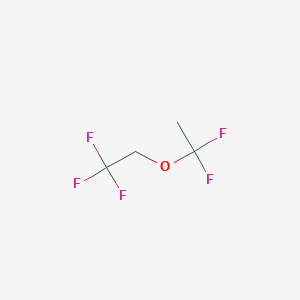

The systematic IUPAC name for 2-(1,1-difluoroethoxy)-1,1,1-trifluoroethane is derived from its structural configuration. The parent hydrocarbon chain is ethane, with three fluorine atoms substituted at the first carbon and a 1,1-difluoroethoxy group attached to the second carbon. The ethoxy substituent consists of an oxygen atom bonded to a difluoromethyl group (–O–CF₂H). This nomenclature follows IUPAC Rule C-211.1 for ethers and Rule A-12.5 for halogen substituents.

The structural formula is represented as CF₃–CH₂–O–CF₂H , though alternative conventions may emphasize the branching of fluorine atoms. The SMILES notation FC(F)(F)COC(F)(F)C provides a linear description of the connectivity, confirming the trifluoromethyl (–CF₃) and difluoroethoxy (–O–CF₂H) groups. A three-dimensional conformational analysis reveals tetrahedral geometry at the oxygen-linked carbon, with bond angles slightly distorted due to electronegative fluorine substituents.

CAS Registry Number and Alternative Designations

The compound is universally identified by its CAS Registry Number 25352-91-4 , assigned by the Chemical Abstracts Service. Alternative designations include:

- Ethane, 2-(1,1-difluoroethoxy)-1,1,1-trifluoro- (IUPAC-compliant variant)

- 1,1,1-Trifluoro-2-(1,1-difluoroethoxy)ethane (reordered substituents)

- This compound (common abbreviated form).

Regulatory bodies and databases use additional identifiers:

- UNII : 986WJ01025 (FDA Global Substance Registration System)

- DTXSID : DTXSID5073951 (EPA CompTox Chemicals Dashboard)

- EC Number : 642-359-1 (European Chemicals Inventory).

Molecular Formula and Weight Analysis

The molecular formula C₄H₅F₅O is confirmed by high-resolution mass spectrometry and elemental analysis. This composition corresponds to:

- Carbon : 4 atoms (48.04 g/mol)

- Hydrogen : 5 atoms (5.04 g/mol)

- Fluorine : 5 atoms (95.00 g/mol)

- Oxygen : 1 atom (16.00 g/mol).

| Component | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon | 4 | 12.01 | 48.04 |

| Hydrogen | 5 | 1.008 | 5.04 |

| Fluorine | 5 | 19.00 | 95.00 |

| Oxygen | 1 | 16.00 | 16.00 |

| Total | 164.08 |

Propiedades

IUPAC Name |

2-(1,1-difluoroethoxy)-1,1,1-trifluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F5O/c1-3(5,6)10-2-4(7,8)9/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUGFHDZVRRASHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OCC(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474265 | |

| Record name | 2-(1,1-Difluoroethoxy)-1,1,1-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25352-91-4 | |

| Record name | 2-(1,1-Difluoroethoxy)-1,1,1-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Conditions

- Temperature: The reaction is conducted at elevated temperatures, generally between 100°C and 450°C, with an optimal range of 150°C to 300°C and a preferred temperature around 220°C.

- Phase: The starting material is introduced primarily as a vapor, though liquid introduction is also possible.

- Fluorinating Agent: Cobalt trifluoride is used in excess and is often agitated or stirred to maintain reaction efficiency.

- Carrier Gas: An inert carrier gas may be used to control temperature and reaction rate, but this can reduce productivity.

- Pressure: Atmospheric pressure is generally maintained.

Reaction Mechanism and Control

The fluorination proceeds by replacing hydrogen atoms with fluorine atoms on the ether molecule. The proportion of cobalt in the active fluorinating form (CoF₃) is carefully controlled, typically maintained between 10% and 80%, with an optimal range of 33% to 67% to maximize yield and selectivity.

Product Isolation and Purification

- The reaction mixture is condensed at low temperatures (e.g., -79°C) to collect the volatile products.

- The crude product is washed with cold water to remove impurities.

- Purification is achieved by fractional distillation using columns with high-efficiency packing.

- High purity (>99.97%) 2-(1,1-Difluoroethoxy)-1,1,1-trifluoroethane can be obtained with impurity levels below 30 ppm.

Preparation of Starting Material

The precursor, 2-difluoromethoxy-1,1,1-trifluoroethane, is typically synthesized by reacting trifluoroethanol with monochlorodifluoromethane under alkaline conditions. This reaction forms the ether linkage essential for subsequent fluorination.

Summary of Process Parameters

| Parameter | Value/Range | Notes |

|---|---|---|

| Starting Material | 2-difluoromethoxy-1,1,1-trifluoroethane | Prepared via trifluoroethanol + monochlorodifluoromethane |

| Fluorinating Agent | Cobalt trifluoride (CoF₃) | Solid, used in excess |

| Temperature | 150°C – 300°C (optimum ~220°C) | Vapor-phase fluorination |

| Pressure | Atmospheric | Standard pressure |

| Phase of Starting Material | Vapor (preferred), liquid possible | Vaporization at ~29.2°C boiling point |

| Carrier Gas | Optional inert gas | May reduce productivity |

| Product Isolation | Condensation at -79°C, washing | Removes impurities |

| Purification | Fractional distillation | High-efficiency packing column |

| Purity Achieved | > 99.97% | Impurities < 30 ppm |

Additional Notes on Synthesis and Applications

- The vapor-phase fluorination method is advantageous due to mild reaction conditions and high selectivity.

- The process can be run continuously with controlled feed rates of starting material and fluorine gas.

- The compound’s unique fluorinated ether structure imparts chemical stability and useful physical properties for industrial applications.

- Alternative synthesis pathways involving other fluorination techniques or Williamson ether synthesis have been referenced but are less documented for this specific compound.

Research Findings and Industrial Relevance

- The method described in patent EP0482938B1 (1996) remains the authoritative source for the controlled fluorination process to obtain this compound with high purity and yield.

- The use of cobalt trifluoride as a fluorinating agent is well-established for selective fluorination of fluorinated ethers.

- The process parameters have been optimized to balance reaction rate, product purity, and operational safety.

- The compound is valuable in applications requiring stable fluorinated ethers, including specialty solvents and intermediates in pharmaceutical and agrochemical industries.

Análisis De Reacciones Químicas

2-(1,1-Difluoroethoxy)-1,1,1-trifluoroethane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of carboxylic acids or ketones, depending on the reaction conditions.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The reduction process converts the compound into alcohols or alkanes.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as hydroxide, cyanide, or amine groups. These reactions are typically carried out in the presence of a suitable solvent and a catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

2-(1,1-Difluoroethoxy)-1,1,1-trifluoroethane has several applications in scientific research, including:

Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. Its fluorinated groups provide distinct signals in spectroscopic analyses, aiding in the elucidation of biological pathways.

Medicine: The compound is investigated for its potential use in drug development. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for pharmaceutical applications.

Industry: In industrial applications, this compound is used as a solvent and a refrigerant. Its stability and low reactivity make it suitable for use in harsh chemical environments.

Mecanismo De Acción

The mechanism of action of 2-(1,1-Difluoroethoxy)-1,1,1-trifluoroethane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated groups enhance its binding affinity to these targets, leading to modulation of their activity. The pathways involved in its mechanism of action are often studied using advanced spectroscopic and computational techniques to gain insights into its effects at the molecular level.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound is compared to structurally related fluorinated ethanes and ethers, focusing on substituent effects, physical properties, and applications.

Structural Analogs

Physical and Chemical Properties

Boiling Points :

- 1,1,1-Trifluoroethane (R143a): -47°C (estimated from viscosity studies).

- 2-Chloro-1,1,1-trifluoroethane: Likely sub-ambient (gas at room temperature) .

- Target Compound: Expected to have a higher boiling point than R143a due to the larger ethoxy group but lower than 1,1,2,2-tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane (C₄H₃F₇O) due to fewer fluorine atoms .

Thermodynamic Stability :

- Trifluoroethane isomers (e.g., R143a) decompose via dehydrofluorination to form difluoroethylenes .

- Chlorinated analogs (e.g., 2-chloro-1,1,1-trifluoroethane) are prone to generating toxic radicals (e.g., CF₃CHCl·) under reductive metabolic conditions, leading to hepatotoxicity .

- The target compound’s ether linkage may enhance stability compared to chlorinated derivatives, though direct decomposition data is lacking.

Toxicity and Environmental Impact

- 2-Chloro-1,1,1-trifluoroethane : Classified as an ozone-depleting substance with acute toxicity (respiratory irritation) .

Actividad Biológica

2-(1,1-Difluoroethoxy)-1,1,1-trifluoroethane is a fluorinated organic compound with the molecular formula C4H5F5O. Its unique structure, characterized by difluoroethoxy and trifluoroethane groups, imparts significant biological activity. This article explores the compound's biochemical properties, cellular effects, molecular mechanisms, and its implications in scientific research.

The compound exhibits notable biochemical interactions due to its fluorinated groups. These interactions include:

- Enzyme Interaction : The fluorine atoms can form strong hydrogen bonds and electrostatic interactions with amino acid residues in enzymes, potentially acting as inhibitors or activators of specific metabolic pathways.

- Membrane Protein Interaction : It can affect the conformation and function of membrane proteins, leading to altered signaling pathways within cells.

Cellular Effects

Research indicates that this compound influences various cellular processes:

- Cell Signaling Modulation : The compound modulates key signaling molecules such as kinases and phosphatases, impacting gene expression related to cell proliferation and apoptosis.

- Gene Expression Changes : It can upregulate or downregulate genes associated with critical cellular functions like differentiation and survival.

Molecular Mechanisms

The biological activity of this compound is mediated through several mechanisms:

- Binding Interactions : It binds to specific biomolecules (e.g., enzymes and receptors), altering their conformation and activity. This binding can inhibit enzyme activity by blocking active sites or allosteric sites.

- Metabolic Pathways Involvement : The compound is metabolized by cytochrome P450 enzymes, generating reactive intermediates that further interact with cellular components.

Temporal Effects in Laboratory Settings

The stability of this compound varies over time under laboratory conditions. Factors such as temperature and pH influence its degradation into smaller molecules with potentially different biological activities.

Dosage Effects in Animal Models

The biological effects of this compound are dose-dependent:

- Low Doses : May enhance metabolic activity or promote cell survival.

- High Doses : Can lead to adverse effects like oxidative stress and apoptosis.

Transport and Distribution

The transport mechanisms within cells include interactions with transporters that facilitate movement across membranes. The compound's distribution within tissues may be influenced by its chemical properties and interactions with binding proteins.

Subcellular Localization

The localization of the compound within subcellular compartments (such as the nucleus or mitochondria) significantly affects its biological activity. Targeting signals or modifications may direct the compound to specific areas within the cell.

Research Applications

This compound has diverse applications in scientific research:

| Field | Application |

|---|---|

| Chemistry | Used as a building block in synthesizing more complex fluorinated molecules. |

| Biology | Serves as a probe for studying enzyme mechanisms and protein-ligand interactions. |

| Medicine | Investigated for potential drug development due to enhanced metabolic stability. |

| Industry | Employed as a solvent and refrigerant in various industrial applications. |

Case Studies

Recent studies have highlighted the compound's role in various experimental setups:

Q & A

Q. What are the recommended synthetic pathways for 2-(1,1-difluoroethoxy)-1,1,1-trifluoroethane in laboratory settings?

The compound can be synthesized via halogen-exchange reactions using fluorinating agents like hydrogen fluoride (HF) or metal fluorides. For example, substituting chlorine atoms in analogous chlorofluoroethanes with fluorine under controlled pressure and temperature conditions (e.g., 50–150°C) . Characterization should include GC-MS for purity analysis and <sup>19</sup>F NMR to confirm fluorine substitution patterns .

Q. How can the thermodynamic properties of this compound be experimentally determined?

Key properties like vapor pressure, critical temperature, and enthalpy of vaporization can be measured using static vapor-pressure apparatus or differential scanning calorimetry (DSC). For instance, the Antoine equation parameters derived from NIST data for similar fluorinated ethanes (e.g., 1,1-difluoroethane) provide a baseline for extrapolation . Boiling points and phase transitions should be cross-validated with PVT (pressure-volume-temperature) measurements .

Q. What spectroscopic techniques are optimal for structural elucidation?

- IR spectroscopy : Identifies C-F and C-O-C vibrational modes (e.g., C-F stretches at 1100–1250 cm<sup>−1</sup>).

- <sup>19</sup>F NMR : Resolves fluorine environments, with chemical shifts typically between −70 to −150 ppm for CF3 and CF2 groups .

- Mass spectrometry (EI) : Fragmentation patterns (e.g., m/z peaks at 66 and 85) help confirm molecular stability and decomposition pathways .

Advanced Research Questions

Q. How do computational models predict the second virial coefficients of fluorinated ethanes like this compound?

Two-center Lennard-Jones potentials with superimposed dipole moments are used to model molecular interactions. For example, deviations between experimental and calculated virial coefficients (e.g., ±5% for 1,1,1-trifluoroethane) highlight the need to account for dipole orientation and reduced dipole moments in asymmetric fluorinated structures .

Q. What mechanistic insights exist for the thermal decomposition of related fluorinated ethanes?

Studies on 1,1,1-trifluoroethane decomposition reveal unimolecular pathways yielding HF and difluoroethene via C-F bond cleavage. Activation energies (e.g., ΔH<sup>‡</sup> ~45 kcal/mol) derived from kinetic data can guide stability assessments of this compound under high-temperature conditions . Isotopic labeling (e.g., <sup>18</sup>O) may clarify ether linkage stability .

Q. How can contradictions in enthalpy of formation (ΔfH°) data be resolved?

Discrepancies arise from differing experimental methods (e.g., calorimetry vs. kinetic analysis). For 1,1,1-trifluoroethane, ΔfH° values range from −178.2 ± 1.6 kcal/mol (kinetic studies) to −180.3 kcal/mol (calorimetry). Cross-validation using high-level ab initio calculations (e.g., CCSD(T)/CBS) and error propagation analysis is critical .

Q. What role do fluorine substituents play in altering reaction kinetics compared to non-fluorinated analogs?

Fluorine’s electronegativity increases bond dissociation energies (e.g., C-F vs. C-H), slowing radical-mediated decomposition. For example, the C-F bond dissociation energy in 1,1-difluoroethane is ~110 kcal/mol, compared to ~98 kcal/mol for C-H in ethane . This impacts reaction design for fluorinated ethers.

Methodological Considerations

Q. What protocols ensure safe handling of fluorinated ethanes in laboratory environments?

Q. How can isotopic tracing (<sup>2</sup>H, <sup>18</sup>O) elucidate metabolic or environmental degradation pathways?

Labeling the ether oxygen (<sup>18</sup>O) or fluorinated carbons (<sup>2</sup>H) allows tracking hydrolysis or photolytic breakdown products via LC-MS/MS. For example, <sup>19</sup>F NMR can detect fluorinated metabolites in biodegradation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.